
bis(4-chlorophényl)amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
bis(4-chlorophenyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
Target of Action
Bis(4-chlorophenyl)amine, also known as Bis(p-chlorophenyl)amine, is a chemical compound with the formula C12H9Cl2N
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), 4.72 (XLOGP3), 4.74 (WLOGP), 4.41 (MLOGP), and 3.98 (SILICOS-IT) .
Action Environment
The action of Bis(4-chlorophenyl)amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Other factors such as pH, temperature, and the presence of other compounds can also affect its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Bis(4-chlorophenyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions can affect the metabolism of other compounds and influence various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering the metabolic processes they regulate.
Cellular Effects
Bis(4-chlorophenyl)amine has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in detoxification processes and stress responses . Additionally, bis(4-chlorophenyl)amine can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Molecular Mechanism
The mechanism of action of bis(4-chlorophenyl)amine at the molecular level involves several key interactions. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, the binding of bis(4-chlorophenyl)amine to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which can alter the metabolism of other compounds and affect cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(4-chlorophenyl)amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that bis(4-chlorophenyl)amine is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to bis(4-chlorophenyl)amine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of bis(4-chlorophenyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of bis(4-chlorophenyl)amine can cause liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biochemical properties.
Metabolic Pathways
Bis(4-chlorophenyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of bis(4-chlorophenyl)amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Studies have shown that bis(4-chlorophenyl)amine can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its activity and function within cells.
Subcellular Localization
The subcellular localization of bis(4-chlorophenyl)amine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, bis(4-chlorophenyl)amine has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and affects their activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: bis(4-chlorophenyl)amine can be synthesized through several methods. One common approach involves the reaction of p-chloroaniline with p-chloronitrobenzene in the presence of a reducing agent such as iron powder. The reaction typically occurs in a solvent like ethanol under reflux conditions. The general reaction is as follows:
p-Chloroaniline+p-ChloronitrobenzeneFe, EtOH, refluxbis(4-chlorophenyl)amine
Industrial Production Methods: In industrial settings, the production of bis(p-chlorophenyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: bis(4-chlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Formation of p-chloronitrosobenzene or p-chloronitrobenzene.
Reduction: Formation of p-chloroaniline derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl rings.
Comparaison Avec Des Composés Similaires
Bis(4-chlorophenyl)methane: Similar structure but with a methylene bridge instead of an amine.
Bis(4-chlorophenyl)ether: Contains an ether linkage instead of an amine.
Bis(4-chlorophenyl)sulfone: Features a sulfone group instead of an amine.
Uniqueness: bis(4-chlorophenyl)amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. The amine functionality allows for various modifications and interactions that are not possible with the other similar compounds listed above.
Propriétés
IUPAC Name |
4-chloro-N-(4-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283792 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-04-5 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

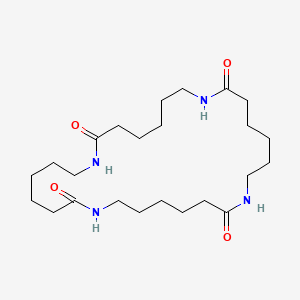
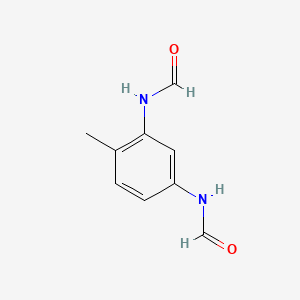
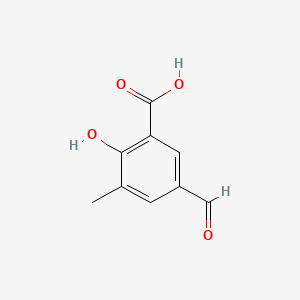
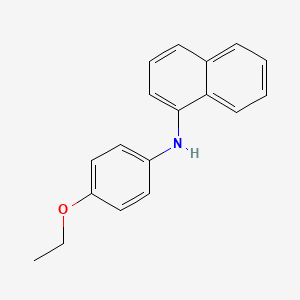
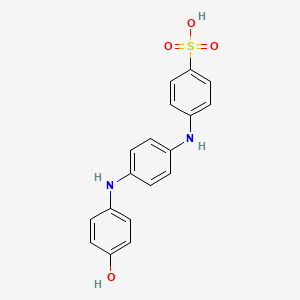

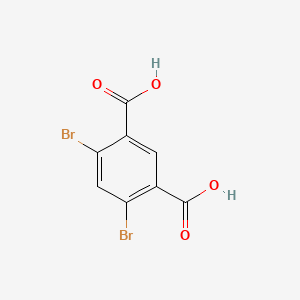
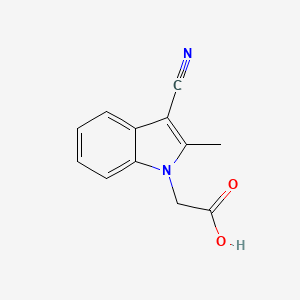

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
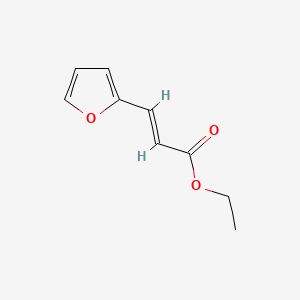
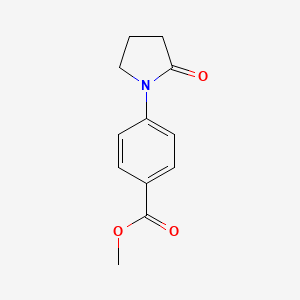
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)
